molecular formula C13H16O2 B1596608 2,2-Dimethyl-6-acetylchroman CAS No. 32333-31-6

2,2-Dimethyl-6-acetylchroman

Cat. No. B1596608
Key on ui cas rn: 32333-31-6
M. Wt: 204.26 g/mol
InChI Key: KNRXTFUVMPVXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05006550

Procedure details

A mixture of 5.8 g (28.4 mmol) of 2,2-dimethyl-6-acetylchroman (Compound 57), 75 ml of dioxane, 300 ml of 10% sodium hypochlorite solution and 50 ml of a 20% solution of NaOH in water was heated at 65° C. for 0.5 hour. The mixture was then treated with another 200 ml of 10% sodium hypochlorite solution and then heated at 65° C. for a further 65 hours. The mixture was cooled to room temperature and washed with ether. The aqueous layer was then treated with sodium metabisulphite solution until it was negative to the potassium iodide-starch test. The aqueous solution was then acidified to pH=4 with dilute H2SO4 and stored in the refrigerator for 48 hours. The solution was then diluted with water and extracted with ether. The ether layers were combined and washed with saturated NaCl solution and then dried (MgSO4). The solution was filtered and the solvent was removed in-vacuo to give the title compound as a white solid. PMR (CDCl3): & 1.36 (6H, s), 1.84 (2H, t, J~6.8 Hz), 6.81 (1H, d, J~8.4 Hz), 7.82-7.89 (2H, m). MS exact mass, m/e 206.0942 (calcd. for C12H14o3 206.0943).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12](=[O:14])C)[CH:8]=2)[O:3]1.[O:16]1CCOCC1.Cl[O-].[Na+].[OH-].[Na+]>O>[CH3:15][C:2]1([CH3:1])[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]([OH:14])=[O:16])[CH:8]=2)[O:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
CC1(OC2=CC=C(C=C2CC1)C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=CC=C(C=C2CC1)C(C)=O)C
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
300 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 65° C. for a further 65 hours
Duration
65 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
The aqueous layer was then treated with sodium metabisulphite solution until it
ADDITION
Type
ADDITION
Details
The solution was then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in-vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1(OC2=CC=C(C=C2CC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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